molecular formula C15H14ClNO B030724 N-(2-benzylphenyl)-2-chloroacetamide CAS No. 21535-43-3

N-(2-benzylphenyl)-2-chloroacetamide

Cat. No. B030724
CAS RN: 21535-43-3
M. Wt: 259.73 g/mol
InChI Key: YZCYKOPNFLUUIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-benzylphenyl)-2-chloroacetamide, such as N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide, involves spectroscopic investigations including Fourier transform infrared (FTIR) and FT-Raman spectra analysis. These methods are used to analyze the vibrational characteristics of the compounds and the influence of substituent groups on the amide group frequencies (Arjunan et al., 2009).

Molecular Structure Analysis

The molecular structure of N-(2-benzylphenyl)-2-chloroacetamide can be understood by studying compounds with similar structures. For instance, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide shows it crystallizes in the monoclinic C2/c space group, with intermolecular N-H···O hydrogen bonds forming a chain along the b axis (Marinova et al., 2022).

Scientific Research Applications

Synthesis and Applications in Anticancer Research

  • Synthesis of Anticancer Derivatives : N-(2-benzylphenyl)-2-chloroacetamide has been used in synthesizing derivatives with notable anticancer activities. For instance, some N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives, prepared by reacting N-(2-benzylphenyl)-2-chloroacetamide with different phenol or thiophenol derivatives, showed significant anticancer activity (Tay, Yurttaş, & Demirayak, 2012).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

  • Building Blocks for Heterocyclic Compounds : N-(2-benzylphenyl)-2-chloroacetamide serves as a building block for synthesizing thiazolo[3,2-a]pyrimidinone products. This process involves elimination of aniline/2-aminobenzothiazole and has been confirmed through analytical and spectral studies (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Lipophilicity and Pharmacokinetics Prediction

  • Chemometric Approach in Drug Research : The lipophilicity and pharmacokinetics of N-(substituted phenyl)-2-chloroacetamides, a category including N-(2-benzylphenyl)-2-chloroacetamide, were predicted using a chemometric approach. This involved using reversed-phase thin-layer chromatography and correlating chromatographic retention parameters with lipophilicity and pharmacokinetic predictors (Vastag, Apostolov, & Matijević, 2018).

Herbicidal Activity

  • Development of Herbicides : N-(2-benzylphenyl)-2-chloroacetamide has been used in the synthesis of herbicides. For example, N-(1-Alkenyl)-2-chloroacetamides with an aryl substituent exhibited herbicidal activities against paddy field weeds (Okamoto, Kato, Ogasawara, Konnai, & Takematsu, 1991).

Nitrile Formation through Pyrolysis

  • Chemical Transformations and Synthesis : The pyrolysis of N-(2-benzylphenyl)-2-chloroacetamide leads to the formation of nitriles, a process involving iso-nitrile formation, formaldehyde, and hydrogen chloride (Brown, Butcher, & Fergie, 1973).

Effects on Protein Synthesis

  • Biochemical Research : Studies on chloracetamides, including N-(2-benzylphenyl)-2-chloroacetamide, have explored their effects on protein synthesis, both in vivo and in vitro. However, these compounds did not significantly affect polypeptide elongation or specific polypeptide synthesis in a cell-free system (Deal, Reeves, Larkins, & Hess, 1980).

Safety And Hazards

The safety and hazards of N-(2-benzylphenyl)-2-chloroacetamide are not explicitly available. However, safety data sheets of related compounds might provide some insights89.


Future Directions

There is no specific information available on the future directions of N-(2-benzylphenyl)-2-chloroacetamide. However, a study on the effect of alkyl chain length of N-alkyl-N’-(2-benzylphenyl)ureas on gelation suggests that these compounds could be used as low molecular weight gelators for various organic solvents and ionic liquids2.


Please note that the information provided is based on the available data and there might be more recent studies or data available. For a comprehensive analysis, it’s recommended to conduct a thorough literature review and experimental studies.


properties

IUPAC Name

N-(2-benzylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-11-15(18)17-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCYKOPNFLUUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368394
Record name N-(2-benzylphenyl)-2-chloroacetamide
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Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzylphenyl)-2-chloroacetamide

CAS RN

21535-43-3
Record name 2-Chloro-N-[2-(phenylmethyl)phenyl]acetamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(diphenylmethyl)acetamide
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Record name N-(2-benzylphenyl)-2-chloroacetamide
Source EPA DSSTox
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Record name N-(2-benzylphenyl)-2-chloroacetamide
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